molecular formula C10H12O2 B6618231 (3,4-dihydro-2H-1-benzopyran-7-yl)methanol CAS No. 1391209-62-3

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol

Cat. No.: B6618231
CAS No.: 1391209-62-3
M. Wt: 164.20 g/mol
InChI Key: MNZMICJSWNYHHR-UHFFFAOYSA-N
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Description

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol, also known as chroman-7-ylmethanol, is a chemical compound with the molecular formula C10H12O2. It is a derivative of chroman, a bicyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1-benzopyran-7-yl)methanol typically involves the reduction of chroman-7-carboxaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, yielding this compound with high purity .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1-benzopyran-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its versatile reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its potential therapeutic effects make it a compound of interest in medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,11H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZMICJSWNYHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)CO)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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